N,N-Dimethyl-1-naphthylamine
Overview
Description
N,N-Dimethyl-1-naphthylamine is a functional group substituted 1-naphthylamine, which is particularly important in chemical and biological processes. Its derivatives, especially the N-methylated ones, are of significant interest due to their roles in various applications .
Synthesis Analysis
The synthesis of N,N-Dimethyl-1-naphthylamine and its derivatives can be achieved through several methods. One efficient and general method involves Cu(I)-catalyzed benzannulation using terminal alkynes, 2-bromoaryl ketones, and amides in water, which is a green solvent. This method allows for the synthesis of a wide range of functionalized 1-naphthylamines with high yields, up to 95% . Another approach involves the reaction of N,N-dimethyl-1-naphthylamine with trifluoroacetic anhydride, leading to various nitrogen-nitrogen exchanged products under mild conditions . Additionally, the regioselective deacylation of N,N-dimethyl-2,4-bis(trifluoroacetyl)-1-naphthylamine with trifluoroacetic acid and water has been used to synthesize N,N-dimethyl-2-trifluoroacetyl-1-naphthylamine, which can undergo aromatic nucleophilic substitutions with amines, thiols, and alcohols .
Molecular Structure Analysis
The molecular structure of 8-hydroxy-N,N-dimethyl-1-naphthylamine has been studied using X-ray diffraction, revealing the presence of intramolecular O–H⋯N hydrogen bonding. The crystal structure analysis at 85 K showed that the non-disordered molecules have a mean length of the intramolecular hydrogen bond of 2.569(5)Å .
Chemical Reactions Analysis
N,N-Dimethyl-1-naphthylamine can undergo various chemical reactions. For instance, it can react with formaldehyde under mild/neutral conditions to give a single dimerization product, bis-4-(1-N-methylaminonaphthyl)methane. This reaction is chemo- and regio-selective and is particularly notable with N-monoalkyl-1-naphthylamines . Furthermore, cyclopalladated derivatives of N,N-dimethyl-1-naphthylamine have been prepared and characterized, indicating the potential for coordination chemistry applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Dimethyl-1-naphthylamine derivatives have been explored through various studies. The photophysical properties of these compounds are particularly interesting, with some exhibiting tunable and polarity-sensitive fluorescence emission and large Stokes shifts. These properties have been utilized in biological applications, such as imaging lipid droplets in cells . The physico-chemical properties of 8-hydroxy-N,N-dimethyl-1-naphthylamine, including its dipole moments and 1H NMR data, indicate the presence of strong intramolecular hydrogen bonding and weak association in solvents like cyclohexane and CCl4 .
Scientific Research Applications
Synthesis and Chemical Reactions
- NDMA is used in the synthesis of other chemicals, such as in the regioselective deacylation to produce N,N-dimethyl-2-trifluoroacetyl-1-naphthylamine, which can further undergo aromatic nucleophilic substitutions (Okada et al., 2003).
- It's involved in photochemical electron transfer reactions, adding to α,β-unsaturated carboxylates (Jahjah et al., 2011).
- NDMA is also used in the synthesis of chiral organopalladium-amine complexes, where it demonstrates high stereoselectivity in certain chemical reactions (Li et al., 2003).
Polymerization and Material Science
- In material science, NDMA is used as a photoinitiator in polymerization processes, as demonstrated in studies involving nitro-aromatic amines (Rodríguez et al., 2000).
- It plays a role in the electrochemical synthesis of polymers, such as in the formation of poly-(1-naphthylamine) films (Ćirić-Marjanović et al., 2002).
Environmental and Biological Studies
- NDMA is examined for its effects on biological systems, such as its impact on photosynthesis in algae, where it triggers oxidative stress and inhibits photosynthesis (Qian et al., 2009).
- It is also studied in the context of environmental pollution, like in the removal of naphthylamine from water using multiwall carbon nanotubes/iron oxides/cyclodextrin composite (Hu et al., 2011).
- Additionally, NDMA's role in the mode of toxic action in plants, particularly its cumulative damage over time in algae, is a subject of investigation (Altenburger et al., 2006).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXDFHPVZQOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058941 | |
Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an aromatic odor; [Merck Index] Brown liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethyl-1-naphthylamine | |
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Vapor Pressure |
0.0027 [mmHg] | |
Record name | N,N-Dimethyl-1-naphthylamine | |
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Product Name |
N,N-Dimethyl-1-naphthylamine | |
CAS RN |
86-56-6, 28109-57-1 | |
Record name | N,N-Dimethyl-1-naphthylamine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=86-56-6 | |
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Record name | N,N-Dimethyl-1-naphthylamine | |
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Record name | Naphthalenamine, N,N-dimethyl- | |
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Record name | 1-Dimethylaminonaphthalene | |
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Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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Record name | Dimethyl(1-naphthyl)amine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.530 | |
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Record name | N,N-DIMETHYL-1-NAPHTHYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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